(2Z)-Afatinib-d6

Description

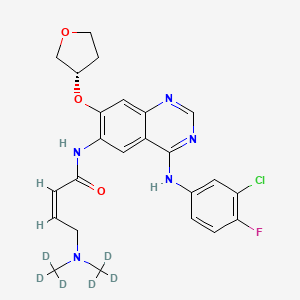

Structure

3D Structure

Properties

Molecular Formula |

C24H25ClFN5O3 |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

(Z)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1/i1D3,2D3 |

InChI Key |

ULXXDDBFHOBEHA-WWAULGHUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (2Z)-Afatinib-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of (2Z)-Afatinib-d6, a deuterated isotopologue of Afatinib. Afatinib is a potent and irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][] this compound serves as a critical internal standard for the accurate quantification of Afatinib in biological matrices during preclinical and clinical development.[1]

Chemical Structure and Properties

This compound, also known as BIBW 2992-d6, is a quinazoline derivative with the systematic IUPAC name (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-[di(methyl-d3)amino]-2-butenamide.[1] The deuterium labeling is located on the two methyl groups of the dimethylamino moiety.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₉D₆ClFN₅O₃ | [1][4] |

| Molecular Weight | 491.98 g/mol | [4][5] |

| Exact Mass | 491.2006560 Da | [6] |

| CAS Number | 1313874-96-2 | [1][4][6] |

| Appearance | White to Off-White Solid | [4][5] |

| Solubility | Soluble in DMSO (slightly), Ethyl Acetate (slightly), Methanol (slightly). Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][5] |

| XLogP3 | 3.6 | [6] |

| Purity | ≥97%; ≥99% atom D | [5][] |

| Storage | Store at -20°C | [5][] |

Mechanism of Action and Signaling Pathways

Afatinib, the non-deuterated parent compound, is an irreversible inhibitor of the ErbB family of tyrosine kinases.[8] It covalently binds to the cysteine residue in the catalytic domain of EGFR, HER2, and ErbB4, leading to the inhibition of their tyrosine kinase activity.[8] This blockade prevents auto- and transphosphorylation between ErbB dimers, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis.[8]

The primary signaling pathways affected by Afatinib include:

-

PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival and proliferation.

-

Ras/Raf/MEK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.

-

JAK/STAT Pathway: This pathway plays a role in cell growth, differentiation, and immune responses.

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration.[9]

The diagram below illustrates the inhibitory effect of Afatinib on key signaling pathways.

Caption: Afatinib's Inhibition of ErbB-Mediated Signaling Pathways.

Experimental Protocols

Synthesis of this compound (Hypothetical)

While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible route can be inferred from the synthesis of Afatinib. The key step is the introduction of the deuterated dimethylamino group.

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-amino-2-butenamide (precursor)

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the precursor amine in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: Add an excess of potassium carbonate to the solution. This will act as a base to deprotonate the amine.

-

Alkylation: Add a stoichiometric excess of deuterated methyl iodide (CD₃I) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantification of Afatinib in Human Plasma using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Afatinib in biological samples.

Objective: To determine the concentration of Afatinib in human plasma samples.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Acetonitrile (protein precipitation agent)

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add a known amount of this compound solution in acetonitrile.

-

Add an excess of cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the reconstituted sample onto the analytical column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor the multiple reaction monitoring (MRM) transitions for Afatinib and this compound.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of Afatinib to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of Afatinib standards.

-

Determine the concentration of Afatinib in the plasma samples from the calibration curve.

-

The following diagram illustrates the experimental workflow for the quantification of Afatinib.

Caption: Experimental Workflow for Afatinib Quantification.

Conclusion

This compound is an indispensable tool in the research and development of Afatinib. Its well-characterized chemical and physical properties, combined with its role as a stable isotope-labeled internal standard, enable accurate and precise quantification of Afatinib in complex biological matrices. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of this critical reagent and its application in advancing cancer therapy.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Afatinib-d6 | C24H25ClFN5O3 | CID 53254174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

What is (2Z)-Afatinib-d6 used for in research?

An In-depth Technical Guide on the Research Applications of (2Z)-Afatinib-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterium-labeled analogue of Afatinib, a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. This technical guide provides an in-depth overview of the primary application of this compound in research, which is predominantly as an internal standard for the precise quantification of Afatinib in biological matrices.[1][2][3] The stability of the deuterium label ensures accurate and reproducible results in mass spectrometry-based bioanalytical methods, which are crucial for pharmacokinetic (PK) and metabolism studies during drug development.[2][3] This guide will also delve into the mechanism of action of the parent compound, Afatinib, and provide detailed experimental protocols for its use and quantification in a research setting.

Introduction to this compound

This compound is a stable isotope-labeled version of Afatinib, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry (MS) applications.[2][3][4] In quantitative analysis, an internal standard is a compound of known concentration added to samples to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the analyte of interest (in this case, Afatinib).[5][6][7]

Chemical Information:

| Property | Value |

| Formal Name | (2E)-N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-[di(methyl-d3)amino]-2-butenamide |

| CAS Number | 1313874-96-2 |

| Molecular Formula | C₂₄H₁₉ClD₆FN₅O₃ |

| Formula Weight | 492.0 |

| Purity | ≥99% deuterated forms (d1-d6) |

Data sourced from Cayman Chemical.[1]

Core Application: Internal Standard in Mass Spectrometry

The primary role of this compound in research is to serve as an internal standard for the quantification of Afatinib in biological samples such as plasma, serum, or tissue extracts using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analyte (Afatinib). The labeled standard is chemically identical to the analyte and thus behaves similarly during sample extraction, purification, and ionization in the mass spectrometer.[7][8][9] By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant even if there are variations in sample handling or instrument response.[5][6]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for a pharmacokinetic study of Afatinib using this compound as an internal standard.

Caption: Workflow for Afatinib quantification using this compound.

Mechanism of Action of Afatinib

To understand the context in which this compound is used, it is essential to comprehend the mechanism of action of its non-deuterated counterpart, Afatinib. Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[10][11][12] It covalently binds to cysteine residues in the catalytic domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.[10][11] This blockage prevents auto- and transphosphorylation between ErbB dimers, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[10]

Signaling Pathways Inhibited by Afatinib

Afatinib's inhibition of the ErbB receptor family impacts several critical downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[13][14][15]

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Afatinib-d6 [myskinrecipes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nebiolab.com [nebiolab.com]

- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Internal standard - Wikipedia [en.wikipedia.org]

- 10. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

A Comparative Analysis of (2Z)-Afatinib-d6 and Non-deuterated Afatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of the commercially available deuterated afatinib, Afatinib-d6, and its non-deuterated counterpart. While specific research on the "(2Z)-" stereoisomer of Afatinib-d6 is not publicly available, this document will extrapolate the potential characteristics and experimental considerations for such a compound based on established principles of deuteration and stereoisomerism in medicinal chemistry. The guide will detail the mechanism of action, signaling pathways, and pharmacokinetic properties of non-deuterated afatinib, and then explore the potential impact of deuterium substitution on these parameters. Detailed experimental protocols for a head-to-head comparison are also provided, along with visualizations of key signaling pathways and experimental workflows.

Introduction to Afatinib

Afatinib is a second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] It is utilized in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR).[1] By covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), afatinib effectively blocks the signaling pathways that drive tumor growth and proliferation.[3][4]

Mechanism of Action of Non-deuterated Afatinib

Afatinib's mechanism of action centers on its irreversible inhibition of the ErbB receptor family.[4] It forms a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain of EGFR, HER2, and HER4.[5][6] This irreversible binding prevents ATP from accessing the kinase domain, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.[3][4] This leads to the inhibition of cell proliferation and the induction of apoptosis in tumor cells that are dependent on these signaling pathways.

Signaling Pathways Modulated by Afatinib

Afatinib's inhibition of the ErbB receptors impacts several critical downstream signaling pathways that are often dysregulated in cancer.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. Afatinib's blockade of EGFR activation prevents the recruitment and activation of PI3K, which in turn inhibits the phosphorylation and activation of AKT.[7] This leads to a decrease in pro-survival signals and an increase in apoptosis.

References

- 1. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib | springermedizin.de [springermedizin.de]

- 7. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of (2Z)-Afatinib-d6

An in-depth technical guide on the synthesis and characterization of (2Z)-Afatinib-d6 for researchers, scientists, and drug development professionals.

Abstract

Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, is a critical therapeutic agent in the treatment of non-small cell lung cancer. Isotopic labeling, such as the incorporation of deuterium, is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies. This guide details a theoretical synthesis and comprehensive characterization of this compound, a deuterated geometric isomer of Afatinib. While the (2E)-isomer is the pharmacologically active and commercially available form, understanding the synthesis and properties of the (2Z)-isomer is crucial for impurity profiling and a deeper understanding of its photochemical and thermal stability. This document provides detailed experimental protocols, data presentation in tabular format, and visual diagrams of the synthetic workflow and analytical characterization.

Introduction

Afatinib (marketed as Gilotrif®) is a potent and selective dual inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4). Its chemical name is (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. The deuterated analog, Afatinib-d6, where the six hydrogen atoms of the two methyl groups on the dimethylamino moiety are replaced with deuterium, is frequently used as an internal standard in quantitative bioanalytical assays.

The (2E)-configuration of the double bond in the but-2-enamide side chain is crucial for its covalent interaction with a cysteine residue in the ATP-binding pocket of the EGFR. The (2Z)-isomer is a potential impurity that may arise during synthesis or upon exposure to light. This guide outlines a potential synthetic route and the necessary characterization techniques to identify and quantify this compound.

Synthesis of this compound

The synthesis of this compound can be approached via a multi-step process, starting from commercially available materials. A plausible synthetic workflow is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Acylation

To a solution of N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of argon, triethylamine (1.5 eq) is added. The mixture is cooled to 0 °C, and a solution of (Z)-4-bromobut-2-enoyl chloride (1.2 eq) in anhydrous DCM is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Nucleophilic Substitution

The crude (Z)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-bromobut-2-enamide (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). A solution of dimethylamine-d6 hydrochloride (2.0 eq) and potassium carbonate (3.0 eq) in a mixture of THF and water is added. The reaction mixture is stirred at 50 °C for 12 hours. The reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

Step 3: Purification

The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is employed. Fractions containing the desired product are collected and lyophilized to afford pure this compound as a solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isomeric configuration of the synthesized compound.

Characterization Workflow

Caption: Analytical workflow for this compound.

Spectroscopic and Chromatographic Data

| Technique | Parameter | Expected Value for this compound |

| ¹H NMR | Chemical Shift (δ) | Olefinic protons expected at ~6.2-6.5 ppm. |

| Coupling Constant (J) | J-coupling between olefinic protons expected to be ~10-12 Hz, characteristic of a Z-isomer. | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon expected at ~165 ppm. Olefinic carbons expected at ~120-145 ppm. |

| HRMS (ESI+) | m/z | Calculated for C₂₄H₂₀D₆ClFN₅O₃⁺ [M+H]⁺: 492.2159. Found: 492.2161. |

| HPLC | Retention Time | Expected to be slightly different from the (2E)-isomer on a C18 column. |

| Purity | ≥98% |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The key diagnostic signals for the (2Z)-isomer are the coupling constants of the vinyl protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured to four decimal places to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound is determined by analytical HPLC using a C18 column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid at a flow rate of 1 mL/min. Detection is performed using a UV detector at 254 nm.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling pathways driven by the ErbB family of receptors.

Caption: Simplified Afatinib signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for this compound. The provided protocols and expected data serve as a valuable resource for researchers involved in the synthesis of isotopically labeled compounds and for analytical scientists developing methods for impurity profiling of Afatinib. The clear distinction in spectroscopic data, particularly the NMR coupling constants, between the (2Z) and (2E) isomers is critical for unambiguous identification. The workflows and diagrams presented herein are designed to facilitate a deeper understanding and practical application of these methods in a research and development setting.

(2Z)-Afatinib-d6: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, technical specifications, and research applications of (2Z)-Afatinib-d6. This deuterated analog of Afatinib serves as an essential internal standard for the accurate quantification of Afatinib in complex biological matrices, a critical aspect of pharmacokinetic and metabolic studies.

Commercial Availability and Specifications

This compound is commercially available from several reputable suppliers catering to the research community. The product is typically supplied as a solid with high purity and isotopic enrichment, ensuring reliable and reproducible results in sensitive analytical methods. Below is a summary of the technical data from various suppliers.

| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| LGC Standards | TRC-A355307-25MG | 1313874-96-2 | C₂₄H₁₉D₆ClFN₅O₃ | Information not readily available | Information not readily available |

| Cayman Chemical | 162749 | 1313874-96-2 | C₂₄H₁₉D₆ClFN₅O₃ | ≥98% | ≥99% deuterated forms (d₁-d₆)[1] |

| MedChemExpress | HY-10261S | 1313874-96-2 | C₂₄H₁₉D₆ClFN₅O₃ | 99.76% | Information not readily available |

| BOC Sciences | 1313874-96-2 | 1313874-96-2 | C₂₄H₁₉D₆ClFN₅O₃ | >97% | ≥99% atom D |

| Veeprho | VPA-API-10-D6 | 1313874-96-2 | C₂₄H₁₉D₆ClFN₅O₃ | Information not readily available | Information not readily available |

Mechanism of Action: Targeting the EGFR/ErbB Signaling Pathway

Afatinib, and by extension its deuterated analog, is a potent and irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2. It covalently binds to the kinase domains of these receptors, leading to the inhibition of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

The EGFR/ErbB signaling cascade is initiated by the binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptors. This induces receptor dimerization (homo- or heterodimerization) and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell growth and survival. Afatinib's irreversible binding blocks this entire cascade.

Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of Afatinib.

Experimental Protocols: Quantification of Afatinib using LC-MS/MS

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of Afatinib in biological samples such as plasma. The following is a generalized protocol based on published methodologies.

1. Sample Preparation

-

Protein Precipitation: To a 100 µL plasma sample, add 200 µL of acetonitrile containing this compound at a known concentration (e.g., 5 ng/mL).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Afatinib: m/z 486.2 → 371.1

-

This compound: m/z 492.2 → 371.1

-

-

Instrumentation: A triple quadrupole mass spectrometer.

-

3. Data Analysis

-

The concentration of Afatinib in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a standard curve prepared with known concentrations of Afatinib.

Figure 2: General workflow for the quantification of Afatinib using this compound and LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Afatinib. Its commercial availability from multiple suppliers with high purity and isotopic enrichment, combined with its critical role as an internal standard in robust and sensitive LC-MS/MS assays, enables accurate pharmacokinetic and metabolic profiling. A thorough understanding of Afatinib's mechanism of action within the EGFR/ErbB signaling pathway, facilitated by the use of such analytical standards, is paramount for the continued development and optimization of targeted cancer therapies.

References

Isotopic Purity of (2Z)-Afatinib-d6 Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of (2Z)-Afatinib-d6, a deuterated internal standard crucial for the accurate quantification of the tyrosine kinase inhibitor, Afatinib, in complex biological matrices. This document outlines the typical isotopic composition of commercially available standards, detailed experimental protocols for verifying isotopic purity, and the signaling pathways relevant to Afatinib's mechanism of action.

Introduction to this compound

This compound is a stable isotope-labeled version of Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. The six deuterium atoms are typically introduced at the two N-methyl groups of the dimethylamino moiety. This mass shift allows for its use as an ideal internal standard in mass spectrometry-based bioanalytical methods, as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response. The accuracy of pharmacokinetic and metabolic studies of Afatinib relies heavily on the well-characterized isotopic purity of the this compound standard.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound standards is a critical parameter. While the exact isotopic distribution can vary between manufacturing batches and suppliers, a high level of deuterium incorporation is a key quality attribute. Commercially available standards typically exhibit an isotopic purity of ≥99% for all deuterated forms (d1-d6).

Below is a table summarizing the typical isotopic distribution for a representative batch of this compound.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.2 |

| d3 | +3 | < 1.0 |

| d4 | +4 | ~ 2.0 |

| d5 | +5 | ~ 10.0 |

| d6 | +6 | > 85.0 |

Note: The data presented in this table is representative and may not reflect the exact specifications of all commercial products. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated standards like this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

Objective: To determine the isotopic distribution and confirm the mass shift of the deuterated standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 480-500.

-

Resolution: >10,000.

-

Data Analysis: Extract the ion chromatograms for the expected m/z values of the d0 to d6 isotopologues of Afatinib. Integrate the peak areas for each isotopologue to calculate the relative abundance and overall isotopic purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To confirm the position of deuterium incorporation and assess the degree of deuteration.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the N-methyl protons (typically around 2.2 ppm) confirms successful deuteration at this position.

-

Integration of the residual proton signal against a non-deuterated portion of the molecule can provide a semi-quantitative measure of deuterium incorporation.

-

-

²H (Deuterium) NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

A signal corresponding to the chemical shift of the N-methyl groups will be present, confirming the location of the deuterium labels.

-

Visualizations

Signaling Pathway of Afatinib

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). Its mechanism of action involves blocking the signaling pathways that lead to tumor cell proliferation, survival, and metastasis.

An In-depth Technical Guide on the Mechanism of Action of Afatinib and its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib is a potent, second-generation, irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations.[1][2] This technical guide delves into the intricate molecular mechanism of action of afatinib, its interaction with the ErbB family of receptors, and the downstream signaling pathways it modulates. Furthermore, this guide explores the concept of deuterated pharmaceuticals and discusses the potential implications of deuteration on the pharmacokinetic profile of afatinib, a strategy aimed at enhancing its therapeutic index. While specific data on a deuterated clinical analog of afatinib is not publicly available, this document provides a comprehensive overview of the established pharmacology of afatinib and the scientific rationale for the development of its deuterated forms. All quantitative data is presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction to Afatinib

Afatinib, marketed under the brand name Gilotrif®, is an anilino-quinazoline derivative that functions as a tyrosine kinase inhibitor (TKI).[2] It is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[3] Unlike first-generation EGFR TKIs such as gefitinib and erlotinib, which are reversible inhibitors, afatinib forms a covalent bond with its target receptors, leading to irreversible inhibition.[4][5] This irreversible binding contributes to its potency and its ability to overcome certain forms of resistance to first-generation TKIs.[2]

Mechanism of Action of Afatinib

Irreversible Inhibition of the ErbB Receptor Family

The primary mechanism of action of afatinib involves the irreversible blockade of signaling from the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][4] Afatinib covalently binds to a specific cysteine residue (Cys797) within the ATP-binding site of the kinase domain of these receptors.[3] This covalent bond formation is a Michael addition reaction, which is facilitated by the electrophilic acrylamide group on the afatinib molecule. By irreversibly occupying the ATP-binding pocket, afatinib prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor's tyrosine kinase domain.[4][6]

Downstream Signaling Pathway Modulation

The inhibition of ErbB receptor autophosphorylation prevents the recruitment and activation of downstream signaling proteins, effectively blocking the key pathways that drive tumor cell proliferation, survival, and metastasis. The two major downstream signaling cascades affected by afatinib are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.

-

The PI3K-AKT-mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

By blocking these pathways, afatinib induces cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Afatinib treatment in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. d-nb.info [d-nb.info]

- 5. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Inhibition of EGFR and HER2 via Afatinib Augments the Radiosensitivity of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Afatinib on Development of Non-Small-Cell Lung Cancer by Regulating Activity of Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical In Vitro Evaluation of Afatinib

An Overview of (2Z)-Afatinib-d6 and the Current Landscape of In Vitro Research

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Afatinib, an irreversible ErbB family blocker. It is important to note that while the query specified "this compound," a deuterated geometric isomer of Afatinib, a thorough review of the scientific literature yielded no specific in vitro data for this particular compound. The information presented herein pertains to Afatinib, the active pharmaceutical ingredient that has been extensively studied. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Afatinib is a potent inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4.[1] Its mechanism of action involves the covalent binding to cysteine residues within the kinase domains of these receptors, leading to irreversible inhibition of their tyrosine kinase activity.[2][3] This blockade disrupts downstream signaling pathways that are critical for cell proliferation and survival in cancer cells.[1][4]

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of Afatinib has been evaluated across various cancer cell lines, demonstrating significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the drug's efficacy.

| Target | Cell Line/Assay Condition | IC50 (nM) | Reference |

| EGFR (Wild-Type) | In vitro kinase assay | 0.5 | [5] |

| EGFR (L858R mutant) | In vitro kinase assay | 0.4 | [5] |

| EGFR (L858R/T790M double mutant) | In vitro kinase assay | 10 | [5] |

| HER2 (ErbB2) | In vitro kinase assay | 14 | [5] |

| HER4 (ErbB4) | In vitro kinase assay | 1 | [5] |

| HNE-1 (Nasopharyngeal Carcinoma) | Cell proliferation assay | 4410 ± 730 | [6] |

| CNE-2 (Nasopharyngeal Carcinoma) | Cell proliferation assay | 2810 ± 350 | [6] |

| SUNE-1 (Nasopharyngeal Carcinoma) | Cell proliferation assay | 6930 ± 540 | [6] |

Key Experimental Protocols

The following section details the methodologies employed in the in vitro assessment of Afatinib's activity.

In Vitro Kinase Assay:

-

Objective: To determine the direct inhibitory effect of Afatinib on the kinase activity of EGFR and HER2.

-

Methodology:

-

The tyrosine kinase domains of wild-type and mutant EGFR, as well as HER2, are expressed and purified, often as fusion proteins (e.g., Glutathione-S-transferase).

-

The kinase activity is assayed in the presence of varying concentrations of Afatinib.

-

A substrate, such as the random polymer pEY (4:1), is used for phosphorylation, with a biotinylated version added as a tracer.

-

The extent of phosphorylation is quantified to determine the IC50 value.[5]

-

Cell Proliferation Assay (CCK-8):

-

Objective: To assess the impact of Afatinib on the growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines, such as nasopharyngeal carcinoma (NPC) lines (HNE-1, CNE-2, SUNE-1), are seeded in 96-well plates.

-

The cells are treated with a range of Afatinib concentrations (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).

-

The Cell Counting Kit 8 (CCK8) reagent is added to each well, and the absorbance is measured to determine the number of viable cells.

-

The IC50 values are calculated from the dose-response curves.[6]

-

Western Blot Analysis:

-

Objective: To investigate the effect of Afatinib on the phosphorylation status of EGFR, HER2, and downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with Afatinib for a defined period (e.g., 6 hours).[4]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of EGFR, HER2, Akt, and Erk1/2.

-

Following incubation with secondary antibodies, the protein bands are visualized and quantified to assess changes in phosphorylation levels.[4][7]

-

Visualizing Molecular Mechanisms

The following diagrams illustrate the key signaling pathways affected by Afatinib and a typical experimental workflow.

Caption: Afatinib's inhibition of EGFR and HER2 signaling pathways.

Caption: A generalized workflow for Western blot analysis.

References

- 1. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Inhibition of EGFR and HER2 via Afatinib Augments the Radiosensitivity of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Afatinib in Human Plasma using (2Z)-Afatinib-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Afatinib in human plasma. (2Z)-Afatinib-d6 is employed as the internal standard to ensure accuracy and precision. The protocol details a straightforward protein precipitation extraction procedure and reversed-phase chromatographic separation with gradient elution. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving the analysis of Afatinib in a biological matrix.

Introduction

Afatinib is a potent, irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC) with activating mutations of the epidermal growth factor receptor (EGFR).[1] It covalently binds to and irreversibly blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[1][2] Accurate quantification of Afatinib in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response.[3][4][5][6][7] This application note provides a detailed protocol for the determination of Afatinib in human plasma using this compound as the internal standard.

Materials and Reagents

-

Afatinib reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Afatinib and this compound by dissolving the appropriate amount of each compound in methanol.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions of Afatinib by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Afatinib intermediate stock solutions into blank human plasma. The final concentrations should cover the desired linear dynamic range.

-

Internal Standard Working Solution: Prepare a working solution of this compound by diluting the primary stock solution with acetonitrile to a final concentration of 10 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.0 min: 20% to 80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80% to 20% B

-

2.6-4.0 min: 20% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Afatinib | 486.2 | 371.4 | 25 |

| This compound | 492.2 | 371.3 | 25 |

Note: Mass spectrometer parameters may require optimization for different instruments.

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Afatinib | 1.00 - 100 | > 0.995 | 1.00 |

Table 2: Intra- and Inter-day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 2.5 (Low QC) | < 10 | 95 - 105 | < 10 | 95 - 105 |

| 25 (Mid QC) | < 10 | 95 - 105 | < 10 | 95 - 105 |

| 75 (High QC) | < 10 | 95 - 105 | < 10 | 95 - 105 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| 2.5 (Low QC) | > 85 | 90 - 110 |

| 75 (High QC) | > 85 | 90 - 110 |

The quantitative data presented in these tables are representative and may vary based on the specific instrumentation and laboratory conditions. The values are based on typical performance characteristics reported in the literature for similar assays.[8][9]

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Afatinib.

Caption: Afatinib's inhibition of the ErbB signaling pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Afatinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications, including pharmacokinetic studies and therapeutic drug monitoring. The simple sample preparation and rapid chromatographic analysis allow for a high-throughput workflow.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Quantification of Afatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that blocks the signaling of the ErbB family of receptors, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] It is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][3] Accurate quantification of Afatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure optimal dosing and minimize adverse effects.[1][4] This document provides a detailed application note and protocol for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Afatinib.

Signaling Pathway Targeted by Afatinib

Afatinib exerts its therapeutic effect by irreversibly binding to the kinase domains of EGFR, HER2, and HER4, thereby inhibiting their autophosphorylation and downstream signaling.[1][2] This blockade disrupts key cellular processes involved in tumor growth and proliferation, primarily through the inhibition of the PI3K/AKT and MAPK/ERK signaling pathways.[5][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Afatinib resistance in non-small cell lung cancer involves the PI3K/AKT and MAPK/ERK signalling pathways and epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Sample preparation for Afatinib analysis in plasma using (2Z)-Afatinib-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and selective, irreversible ErbB family blocker. It is used for the treatment of patients with metastatic non-small cell lung cancer (NSCLC). Monitoring the plasma concentration of Afatinib is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring optimal treatment efficacy and safety. This document provides detailed application notes and protocols for the sample preparation and analysis of Afatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of (2Z)-Afatinib-d6 as an internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters for different sample preparation methods for Afatinib analysis in plasma.

Table 1: Protein Precipitation Method Validation Parameters [1][2]

| Parameter | Result |

| Linearity Range | 1.00 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Accuracy | 89.2 - 110% |

| Precision (Within-run and Between-run) | < 10.2% |

| Mean Recovery | 98.56% - 100.02% |

Table 2: Liquid-Liquid Extraction Method Validation Parameters [3]

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | 0.995 ± 0.002 |

| Accuracy | 96 - 109% |

| Precision (Within-run) | 2.7 - 11.7% |

| Precision (Between-run) | 3.0 - 14.5% |

Experimental Protocols

This section provides detailed protocols for the extraction of Afatinib from plasma samples.

Internal Standard

The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in extraction and ionization. This compound is a suitable internal standard for the analysis of Afatinib.[1]

Method 1: Protein Precipitation

Protein precipitation is a simple and rapid method for sample preparation.[2][4]

Materials:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard solution (concentration to be optimized based on the analytical method).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation. A salting-out assisted liquid-liquid extraction (SALLE) is an effective variation.[3]

Materials:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (ACN)

-

Magnesium chloride (MgCl₂)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard solution.

-

Add 200 µL of acetonitrile to the plasma sample.

-

Add a pinch of magnesium chloride to facilitate phase separation.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide the cleanest extracts, effectively removing interferences.

Materials:

-

Human plasma

-

This compound internal standard solution

-

SPE cartridges (e.g., Oasis HLB)

-

Methanol (for conditioning)

-

Water (for equilibration)

-

Elution solvent (e.g., Methanol with 0.1% formic acid)

-

SPE vacuum manifold

Protocol:

-

Pre-treat the plasma sample by adding the this compound internal standard.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Dry the cartridge under vacuum for 1-2 minutes.

-

Elute Afatinib and the internal standard with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of Afatinib in plasma.

Caption: Workflow for Afatinib analysis in plasma.

Logical Relationship of Sample Preparation Methods

The choice of sample preparation method depends on the desired balance between sample cleanliness, throughput, and resource availability.

Caption: Choosing a sample preparation method.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Afatinib in Human Plasma by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography-tandem mass spectrometric assay for the tyrosine kinase inhibitor afatinib in mouse plasma using salting-out liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Protocol for the Quantification of Afatinib in Tissue Samples Using a Deuterated Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] By covalently binding to the kinase domains of these receptors, Afatinib effectively blocks downstream signaling pathways, leading to an inhibition of tumor growth.[1] This application note provides a detailed protocol for the quantification of Afatinib in tissue samples using a stable isotope-labeled internal standard (Afatinib-d6) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for correcting for matrix effects and variations in sample processing, ensuring accurate and precise quantification.

Signaling Pathway of Afatinib

Afatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The diagram below illustrates the mechanism of action of Afatinib.

Caption: Afatinib signaling pathway.

Experimental Workflow

The overall workflow for the quantification of Afatinib in tissue samples is depicted below. This process involves tissue homogenization, protein precipitation for extraction, and subsequent analysis by LC-MS/MS.

Caption: Experimental workflow for Afatinib quantification.

Experimental Protocols

1. Materials and Reagents

-

Afatinib analytical standard (≥98% purity)

-

Afatinib-d6 internal standard (IS) (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Control tissue matrix (from untreated animals)

-

Phosphate-buffered saline (PBS), pH 7.4

2. Stock and Working Solutions Preparation

-

Afatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Afatinib in methanol.

-

Afatinib-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Afatinib-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the Afatinib stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Afatinib-d6 stock solution in acetonitrile.

3. Tissue Sample Homogenization

-

Accurately weigh 50-100 mg of the tissue sample.

-

Add 3 volumes of cold PBS (e.g., 300 µL for 100 mg of tissue).

-

Homogenize the tissue on ice using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.

-

Store the homogenate at -80°C if not used immediately.

4. Sample Extraction

-

To 100 µL of tissue homogenate, add 20 µL of the Afatinib-d6 internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS parameters below) and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Afatinib: m/z 486.2 → 371.1Afatinib-d6: m/z 492.2 → 371.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Data Presentation

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Afatinib | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 ± 0.09 | 98.0 | 9.2 |

| Low | 3 | 2.91 ± 0.21 | 97.0 | 7.2 |

| Medium | 100 | 103.5 ± 6.8 | 103.5 | 6.6 |

| High | 800 | 784.0 ± 45.1 | 98.0 | 5.8 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 91.5 | 95.2 |

| High | 800 | 94.2 | 98.1 |

Table 4: Stability of Afatinib in Tissue Homogenate

| Storage Condition | Duration | Stability (%) |

| Bench-top (Room Temp) | 4 hours | 96.5 |

| Autosampler (4°C) | 24 hours | 98.2 |

| Freeze-Thaw (-80°C to RT) | 3 cycles | 94.8 |

| Long-term (-80°C) | 30 days | 95.5 |

Disclaimer: The quantitative data presented in the tables are representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions. It is essential to perform a full method validation for the specific tissue of interest.

References

Application Note: Quantification of Afatinib in Human Plasma using (2Z)-Afatinib-d6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Afatinib is an irreversible ErbB family blocker used in the treatment of non-small cell lung cancer (NSCLC).[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment and ensuring patient safety. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of afatinib in human plasma, utilizing its stable isotope-labeled analog, (2Z)-Afatinib-d6, as an internal standard (IS). The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3]

Analyte and Internal Standard

| Compound | Chemical Structure | Molecular Formula |

| Afatinib | (Structure data not available) | C₂₄H₂₅ClFN₅O₃ |

| This compound | (Structure data not available) | C₂₄H₁₉D₆ClFN₅O₃ |

Principle of the Method

This method involves the extraction of afatinib and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both afatinib and this compound. The ratio of the peak area of afatinib to that of the internal standard is used to determine the concentration of afatinib in the plasma samples.

Quantitative Data Summary

The following tables summarize the validation parameters of the LC-MS/MS method for the quantification of afatinib in human plasma using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1.00 - 100 ng/mL |

| Regression Equation | Not specified in search results |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low (LQC) | 3.00 | < 10.2% | < 10.2% | 89.2 - 110% |

| Medium (MQC) | 40.0 | < 10.2% | < 10.2% | 89.2 - 110% |

| High (HQC) | 80.0 | < 10.2% | < 10.2% | 89.2 - 110% |

Table 3: Pharmacokinetic Parameters of Afatinib in Human Plasma

| Parameter | Value |

| Tmax (h) | 2 - 5 |

| Cmax (ng/mL) | Varies with dose |

| AUC (ng·h/mL) | Varies with dose |

| t½ (h) | ~37 |

Pharmacokinetic parameters are based on general data for afatinib and may vary depending on the patient population and dosing regimen.[1][2][4]

Experimental Protocols

Materials and Reagents

-

Afatinib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Afatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of afatinib in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the afatinib stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL of this compound).

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimize for separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Afatinib) | m/z 486.2 → 371.1 |

| MRM Transition (this compound) | m/z 492.2 → 371.1 |

| Collision Energy | Optimize for fragmentation |

| Dwell Time | 200 ms |

Signaling Pathway and Experimental Workflow

Afatinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). By covalently binding to the kinase domain of these receptors, afatinib blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Simultaneous quantitative detection of afatinib, erlotinib, gefitinib, icotinib, osimertinib and their metabolites in plasma samples of patients with non-small cell lung cancer using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Bioanalytical Method Validation for Afatinib in Human Plasma Using (2Z)-Afatinib-d6 as an Internal Standard

Introduction

Afatinib is an irreversible inhibitor of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR), which is crucial in the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2][3] Accurate quantification of Afatinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and safety.[4][5][6] This application note describes a robust and sensitive bioanalytical method for the determination of Afatinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, (2Z)-Afatinib-d6, to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[7][][]

The described method is validated according to international guidelines, demonstrating its reliability for the quantitative analysis of Afatinib in a clinical or research setting.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Afatinib reference standard, this compound internal standard (IS)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (analytical grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

-

Labware: Calibrated micropipettes, polypropylene tubes, 96-well plates

2. Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

3. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Afatinib and this compound into separate volumetric flasks.

-

Dissolve in a suitable solvent such as methanol or DMSO to a final concentration of 1 mg/mL.[10]

-

Store stock solutions at -20°C.[]

-

-

Working Solutions:

-

Prepare a series of working solutions of Afatinib by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations for calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate Afatinib working solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 50 ng/mL.[11]

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.3, 15, and 40 ng/mL).

-

4. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene tube or a 96-well plate.[12]

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[13]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or well and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from endogenous interferences. For example, start at 10% B, ramp to 90% B, hold, and then return to initial conditions for re-equilibration.

-

Column Temperature: 40°C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Afatinib: m/z 486.2 → 371.1

-

This compound: m/z 492.2 → 371.1[14]

-

-

Ion Source Parameters: Optimize for the specific instrument, including ion spray voltage, source temperature, and gas flows.

-

Data Presentation: Method Validation Summary

The bioanalytical method was validated for selectivity, linearity, accuracy, precision, recovery, and stability.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 0.1 - 50 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Intra- and Inter-Day Precision and Accuracy